molecular formula C12H18BrClSi B14352719 (4-Bromo-4-phenylbutyl)(chloro)dimethylsilane CAS No. 92741-13-4

(4-Bromo-4-phenylbutyl)(chloro)dimethylsilane

Cat. No.: B14352719
CAS No.: 92741-13-4
M. Wt: 305.71 g/mol
InChI Key: LRWGEUFLLSPCHY-UHFFFAOYSA-N
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Description

(4-Bromo-4-phenylbutyl)(chloro)dimethylsilane is an organosilicon compound characterized by the presence of a bromine atom, a phenyl group, and a chloro-dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-4-phenylbutyl)(chloro)dimethylsilane typically involves the reaction of 4-bromo-4-phenylbutyl chloride with dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. A common method involves the use of a base such as triethylamine to facilitate the reaction and neutralize the hydrochloric acid formed as a byproduct.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-4-phenylbutyl)(chloro)dimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding silanes with different substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of (4-azido-4-phenylbutyl)(chloro)dimethylsilane or (4-thiocyanato-4-phenylbutyl)(chloro)dimethylsilane.

    Oxidation: Formation of (4-bromo-4-hydroxyphenylbutyl)(chloro)dimethylsilane.

    Reduction: Formation of (4-bromo-4-phenylbutyl)(dimethyl)silane.

Scientific Research Applications

(4-Bromo-4-phenylbutyl)(chloro)dimethylsilane has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as a labeling agent in biological assays due to its unique chemical properties.

    Medicine: Explored for its potential use in drug delivery systems and as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty polymers and materials with enhanced properties.

Mechanism of Action

The mechanism of action of (4-Bromo-4-phenylbutyl)(chloro)dimethylsilane involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This reactivity is facilitated by the electron-withdrawing effect of the phenyl group, which stabilizes the transition state. The compound can also participate in cross-coupling reactions, forming new carbon-silicon bonds through palladium-catalyzed processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-4-phenylbutyl)dimethylsilane: Lacks the chloro group, making it less reactive in certain substitution reactions.

    (4-Chloro-4-phenylbutyl)(chloro)dimethylsilane: Contains a chloro group instead of a bromo group, affecting its reactivity and applications.

    (4-Phenylbutyl)(chloro)dimethylsilane: Lacks both the bromo and chloro groups, resulting in different chemical properties and reactivity.

Uniqueness

(4-Bromo-4-phenylbutyl)(chloro)dimethylsilane is unique due to the presence of both bromo and chloro groups, which confer distinct reactivity patterns and make it a versatile compound for various synthetic applications

Properties

CAS No.

92741-13-4

Molecular Formula

C12H18BrClSi

Molecular Weight

305.71 g/mol

IUPAC Name

(4-bromo-4-phenylbutyl)-chloro-dimethylsilane

InChI

InChI=1S/C12H18BrClSi/c1-15(2,14)10-6-9-12(13)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3

InChI Key

LRWGEUFLLSPCHY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCC(C1=CC=CC=C1)Br)Cl

Origin of Product

United States

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